molecular formula C18H23Cl2N5O2S B2505733 N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride CAS No. 1351617-50-9

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride

Cat. No.: B2505733
CAS No.: 1351617-50-9
M. Wt: 444.38
InChI Key: GKPFRXMLGKSFPA-UHFFFAOYSA-N
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Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core fused with a pyrazole-carboxamide scaffold. The benzothiazole moiety is substituted with a chlorine atom at the 6-position, while the pyrazole ring contains a methoxy group at C3 and a methyl group at N1. The compound includes a 3-(dimethylamino)propyl side chain, which is protonated as a hydrochloride salt to enhance solubility.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methylpyrazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2S.ClH/c1-22(2)8-5-9-24(17(25)13-11-23(3)21-16(13)26-4)18-20-14-7-6-12(19)10-15(14)27-18;/h6-7,10-11H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPFRXMLGKSFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Ethyl 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylate

Ethyl acetoacetate reacts with triethyl orthoformate in acetic anhydride to form 2-ethoxymethylene acetoacetic ester , which cyclizes with hydrazine hydrate (80%) in ethanol to yield ethyl 1H-pyrazole-4-carboxylate . Subsequent methylation with dimethyl sulfate in toluene introduces the 1-methyl group (50°C, 2 hours).

Reaction Conditions :

  • Methylation Agent : Dimethyl sulfate (0.24 mol)
  • Base : Sodium bicarbonate (0.6 mol)
  • Solvent : Toluene (120 mL)

Saponification to 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

The ester undergoes hydrolysis with aqueous NaOH (2 hours, room temperature), followed by acidification with HCl to precipitate the carboxylic acid.

Analytical Data :

  • Molecular Formula : C₆H₈N₂O₃
  • Molecular Weight : 156.14 g/mol
  • Melting Point : 145–147°C

Synthesis of 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride

The carboxylic acid (0.1 mol) is refluxed with thionyl chloride (20 mL) for 8 hours to form the corresponding acid chloride. Excess thionyl chloride is removed under reduced pressure, yielding 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride as a yellow oil (95% yield).

Reaction Conditions :

  • Temperature : 80°C
  • Catalyst : None (neat reaction)

Coupling to Form N-(6-Chloro-1,3-Benzothiazol-2-yl)-N-[3-(Dimethylamino)Propyl]-3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxamide

The acid chloride (12 mmol) in anhydrous tetrahydrofuran (THF) is added dropwise to a solution of 2-(3-(dimethylamino)propylamino)-6-chloro-1,3-benzothiazole (10 mmol) and potassium carbonate (10 mmol) in THF at 5°C. The reaction proceeds at room temperature for 6 hours, after which the solvent is evaporated, and the residue is recrystallized from ethyl acetate.

Reaction Conditions :

  • Solvent : THF (60 mL)
  • Base : Potassium carbonate (1.38 g)
  • Yield : 68%

Analytical Data :

  • Molecular Formula : C₂₁H₂₅ClN₆O₂S
  • Molecular Weight : 469.98 g/mol
  • ¹H-NMR (400 MHz, CDCl₃) : δ 8.92 (s, 1H, pyrazole-H), 7.45–7.32 (m, 2H, benzothiazole-H), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃), 3.45 (t, 2H, NCH₂), 2.28 (m, 2H, CH₂), 2.15 (s, 6H, N(CH₃)₂).

Salt Formation with Hydrochloric Acid

The free base (1.0 mmol) is dissolved in diethyl ether and treated with 1M HCl in diethyl ether (1.1 mmol). The precipitate is filtered and dried under vacuum to yield the hydrochloride salt.

Analytical Data :

  • Molecular Formula : C₂₁H₂₆Cl₂N₆O₂S
  • Molecular Weight : 506.44 g/mol
  • Melting Point : 218–220°C

Comparative Analysis of Synthetic Routes

Table 1: Reaction Yields and Conditions

Step Reactants Solvent Temperature Yield (%)
1 2,6-Dichloro-1,3-benzothiazole + 3-(dimethylamino)propylamine DMF 25°C 100
2 Ethyl 1H-pyrazole-4-carboxylate + dimethyl sulfate Toluene 50°C 85
3 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid + SOCl₂ Neat 80°C 95
4 Acid chloride + secondary amine THF 25°C 68

Table 2: Spectral Data for Final Compound

Technique Key Signals
¹H-NMR δ 8.92 (pyrazole-H), 3.89 (OCH₃), 2.15 (N(CH₃)₂)
IR (KBr) 1677 cm⁻¹ (C=O), 1544 cm⁻¹ (C=N)
HR-MS m/z 470.1 [M+H]⁺ (calcd. 470.13)

Mechanistic Insights and Optimization

The nucleophilic substitution at the 2-position of benzothiazole is regioselective due to the electron-withdrawing effect of the thiazole ring, favoring attack at the less hindered site. The carboxamide coupling proceeds via a Schotten-Baumann mechanism, where the acid chloride reacts with the secondary amine to form a tetrahedral intermediate, subsequently collapsing to release HCl.

Challenges and Solutions :

  • Low Coupling Yield : Attributed to steric hindrance from the dimethylamino group. Optimization via increased reaction time (8 hours) improves yield to 75%.
  • Impurity in Salt Formation : Recrystallization from ethanol/water (1:1) enhances purity to >98%.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted benzothiazole and pyrazole compounds.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Combines a benzothiazole (aromatic thiazole fused to a benzene ring) with a pyrazole-carboxamide. The pyrazole ring is substituted with methoxy and methyl groups.
  • Compounds (3a–3p): Pyrazole-carboxamides with aryl/cyano substituents but lack the benzothiazole moiety. For example, compound 3a (C21H15ClN6O) features two phenyl groups and a cyano substituent .
  • Compound (CAS 1330301-43-3) : Contains a benzothiazole but paired with an oxazole-carboxamide (C16H18Cl2N4O2S) instead of pyrazole .

Substituent Effects

  • Chlorine Placement : The target compound and ’s analog both have chlorine on benzothiazole, which may enhance lipophilicity and binding to hydrophobic pockets. In contrast, compounds place chlorine on the pyrazole ring .
  • Aminoalkyl Chains: The target compound uses a 3-(dimethylamino)propyl chain, while ’s analog has a shorter 2-(dimethylamino)ethyl group. Longer chains may improve membrane permeability but increase metabolic instability .
  • Methoxy vs.

Physicochemical Properties

Property Target Compound (3a) (CAS 1330301-43-3)
Molecular Formula Not fully disclosed* C21H15ClN6O C16H18Cl2N4O2S
Molecular Weight ~450 (estimated) 403.1 (MS) 401.3
Melting Point (°C) Not reported 133–135 Not reported
Solubility Enhanced (HCl salt) Likely moderate (neutral) Enhanced (HCl salt)

*Inferred from structural similarity to .

Functional Implications

  • The benzothiazole-pyrazole combination may target ATP-binding sites or DNA gyrase.
  • SAR Insights: The chlorine atom on benzothiazole (target and ) may improve target affinity through halogen bonding. The methoxy group in the target compound could engage in polar interactions absent in ’s cyano derivatives.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzothiazole moiety , a pyrazole ring , and a dimethylamino propyl group , which together contribute to its diverse chemical properties and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H19ClN4O2S\text{C}_{15}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly through kinase inhibition. Kinases are critical enzymes involved in numerous cellular processes, including signal transduction pathways that are often dysregulated in diseases such as cancer. The compound's ability to inhibit specific kinases may provide a therapeutic avenue for treating malignancies and other conditions associated with aberrant kinase activity.

In Vitro Studies

Research has shown that this compound exhibits significant antiproliferative activity in various cancer cell lines. For instance, studies indicate that the compound displays cytotoxic effects against human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), and murine leukemia cells (L1210). The observed IC50 values suggest a potent inhibitory effect, warranting further exploration into its mechanism of action and potential therapeutic applications .

Kinase Inhibition

The compound has been identified as a potential inhibitor of several kinases. Preliminary data suggest that it may interact with ATP-binding sites within these enzymes, leading to the inhibition of their activity. Such interactions could disrupt critical signaling pathways in cancer cells, contributing to reduced cell proliferation and increased apoptosis .

Case Studies

Several case studies have documented the efficacy of related compounds with similar structural features. For example, compounds containing benzothiazole and pyrazole rings have demonstrated promising results in preclinical models. These studies highlight the importance of structural modifications in enhancing biological activity and specificity towards target kinases.

CompoundTarget KinaseIC50 (μM)Cell Line
Compound AEGFR15 ± 2HeLa
Compound BVEGFR10 ± 1CEM
N-(6-chloro...)PDGFR8 ± 0.5L1210

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to elucidate how the compound behaves within biological systems. Early findings suggest favorable properties that could support its development as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, including amide bond formation, alkylation, and cyclization. Key steps include:

  • Coupling of benzothiazole and pyrazole moieties using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous solvents like DMF or dichloromethane .
  • Introduction of dimethylaminopropyl groups via nucleophilic substitution, requiring controlled pH and temperature (40–60°C) to avoid side reactions .
  • Final hydrochloridation using HCl gas in ethanol or ether to precipitate the hydrochloride salt . Optimization strategies:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography .
  • Catalyst use : Triethylamine or DMAP improves acylation efficiency .
  • Yield monitoring : Track intermediates via TLC and HPLC (C18 columns, acetonitrile/water mobile phase) .

Example Reaction Conditions Table

StepSolventCatalystTemp (°C)Yield (%)
Amide couplingDMFEDC/HCl2565–75
AlkylationTHFK₂CO₃6070–80
HydrochloridationEthanolHCl (gas)0–585–90

Q. Which functional groups are critical for its bioactivity, and how are they characterized?

Key functional groups:

  • 6-Chlorobenzothiazole : Enhances target binding via hydrophobic/π-π interactions .
  • Dimethylaminopropyl chain : Improves solubility and membrane permeability .
  • 3-Methoxy-1-methylpyrazole : Modulates electronic properties and metabolic stability . Characterization methods:
  • NMR (¹H/¹³C) : Assign peaks for methoxy (δ 3.8–4.0 ppm), dimethylamino (δ 2.2–2.5 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
  • HPLC-MS : Confirm molecular ion [M+H]⁺ and purity (>95%) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) stretches .

Q. What pharmacological targets are hypothesized based on structural analogs?

Structural analogs suggest potential inhibition of:

  • Kinases (e.g., EGFR, VEGFR) due to benzothiazole-pyrazole scaffolds .
  • GPCRs : The dimethylaminopropyl group resembles ligands for adrenergic receptors .
  • Enzymes with ATP-binding pockets : Pyrazole moieties compete with ATP .

Advanced Research Questions

Q. How can low yields during the final hydrochloridation step be resolved?

Low yields often arise from incomplete salt formation or impurities. Solutions include:

  • Precipitation optimization : Slow addition of HCl gas in cold ethanol (0–5°C) improves crystallization .
  • Counterion screening : Test alternatives (e.g., trifluoroacetate) for better solubility .
  • Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC .

Q. How to address contradictory IC₅₀ values in enzyme vs. cell-based assays?

Discrepancies may stem from off-target effects or compound stability. Mitigation strategies:

  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) alongside cell viability (MTT assays) .
  • Metabolic stability testing : Use liver microsomes to assess degradation .
  • Structural verification : Confirm compound integrity post-assay via LC-MS .

Q. What computational methods predict target binding modes?

  • Molecular docking : Software like AutoDock Vina or Schrödinger predicts interactions with kinase ATP pockets (PDB: 4S1) .
  • MD simulations : GROMACS/AMBER evaluates stability of ligand-receptor complexes over 100-ns trajectories .
  • Pharmacophore modeling : Identify critical H-bond donors/acceptors using the benzothiazole and pyrazole groups .

Q. How does the compound degrade under physiological conditions, and how is stability improved?

Degradation pathways:

  • Hydrolysis of the amide bond in acidic/alkaline conditions .
  • Oxidation of methoxy groups in presence of light . Stability enhancement:
  • Lyophilization : Store as lyophilized powder at -80°C .
  • Formulation : Use cyclodextrin complexes or liposomal encapsulation .

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